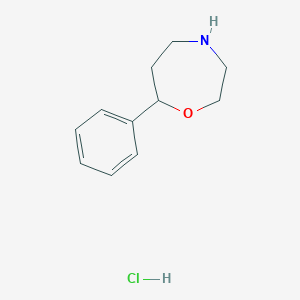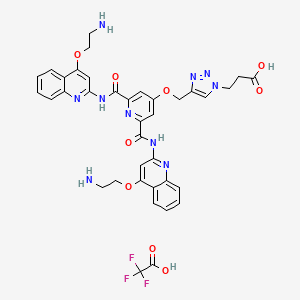![molecular formula C13H8F3N3O2 B2504679 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 1255777-52-6](/img/structure/B2504679.png)
5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of a pyrrol and a trifluoromethoxy phenyl group suggests potential for varied biological activities and interesting physicochemical properties.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of hydrazides with carbon disulfide or cyclization of amidoximes with carboxylic acids. In the case of difluoromethylene-containing 1,2,4-oxadiazole compounds, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature has been reported to afford various difluoromethylenated 1,2,4-oxadiazole-containing compounds . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using spectroscopic methods such as MS, IR, 1H, and 13C NMR . Advanced techniques like 13C APT, 1H/13C 2D (HETCOR), and NOE (1H) NMR, along with molecular modeling, are used for detailed structure examination to evaluate conformation, configuration, and substituent effects . These methods would be applicable for the structural analysis of "this compound".
Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives can participate in various chemical reactions due to their reactive nature. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione selectively gives a product of the Paal–Knorr reaction . The reactivity of the oxadiazole ring can lead to the formation of various compounds with potential pharmacological activity. The specific reactivity of "this compound" would need to be studied to understand its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For example, the fluorescence spectral characteristics of certain oxadiazole derivatives in dichloromethane were found to be less correlated with substituent groups on the pyrazole and benzene moieties . The trifluoromethoxy group in "this compound" could impart unique electronic properties due to its strong electron-withdrawing nature, potentially affecting the compound's optical properties. Polymorphism, which can significantly affect the physical properties of a compound, has been observed in certain 1,3,4-oxadiazole derivatives .
Scientific Research Applications
Antitubercular Agents
A study focused on synthesizing novel pyrrole derivatives, including those related to the 1,2,4-oxadiazole framework, demonstrated moderate to good antitubercular activity. The research aimed to explore the effects of substituents on phenyl groups and oxadiazole fragments on Mycobacterium tuberculosis inhibition, providing a basis for further drug design and development against tuberculosis (S. Joshi et al., 2015).
Anti-Protozoal and Anti-Cancer Agents
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocycles have shown various biological activities, including anti-protozoal and anti-cancer properties. A series of novel oxadiazolyl pyrrolo triazole diones were synthesized and investigated for their in vitro anti-protozoal and cytotoxic activities, highlighting the chemical's potential in developing treatments for protozoal infections and cancer (Y. Dürüst et al., 2012).
Antimicrobial Activity
New derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity. This study highlights the potential of these compounds in developing new antimicrobial agents, crucial for addressing the growing issue of antibiotic resistance (K. Krolenko et al., 2016).
Apoptosis Inducers and Anticancer Agents
A specific derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as a novel apoptosis inducer through high-throughput screening. This compound showed activity against several breast and colorectal cancer cell lines, offering insights into its potential as a cancer therapeutic agent by inducing apoptosis in cancer cells (Han-Zhong Zhang et al., 2005).
Antioxidant, Analgesic, and Anti-Inflammatory Actions
Research on 1,3,4-oxadiazole and pyrazole novel derivatives highlighted their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated various pharmacological activities, emphasizing their utility in developing new therapeutic agents (M. Faheem, 2018).
Material Science Applications
In the context of material science, m-terphenyl oxadiazole derivatives have been synthesized and utilized as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs). These materials contributed to reduced driving voltages and high efficiency in OLEDs, illustrating the compound's versatility beyond medicinal applications (Cheng-Hung Shih et al., 2015).
Future Directions
properties
IUPAC Name |
5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c14-13(15,16)20-9-5-3-8(4-6-9)11-18-12(21-19-11)10-2-1-7-17-10/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCVAEJPBWXFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


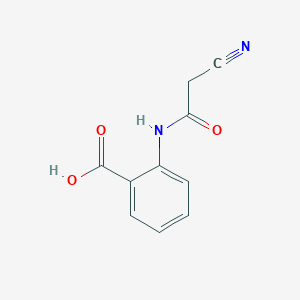

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)
![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)
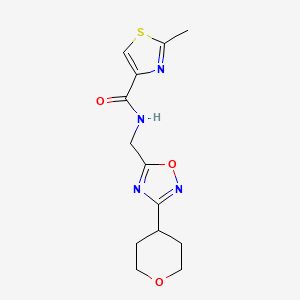
![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)

![ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate](/img/structure/B2504607.png)
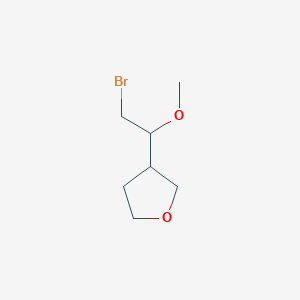
![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)
